molecular formula C19H19N5S B15031318 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole

2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole

Cat. No.: B15031318
M. Wt: 349.5 g/mol
InChI Key: QGGKMSDADZBGQA-DEDYPNTBSA-N
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Description

2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole typically involves the condensation of 1-butyl-1H-benzimidazole-2-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction may require a catalyst and is often carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs, altering the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or benzothiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, the compound is explored for its potential antimicrobial, antiviral, and anticancer activities.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole exerts its effects is not well-documented. similar compounds often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2E)-2-[(1-methyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
  • 2-{(2E)-2-[(1-ethyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole

Uniqueness

The uniqueness of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

N-[(E)-(1-butylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H19N5S/c1-2-3-12-24-16-10-6-4-8-14(16)21-18(24)13-20-23-19-22-15-9-5-7-11-17(15)25-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)/b20-13+

InChI Key

QGGKMSDADZBGQA-DEDYPNTBSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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